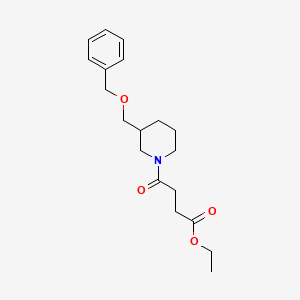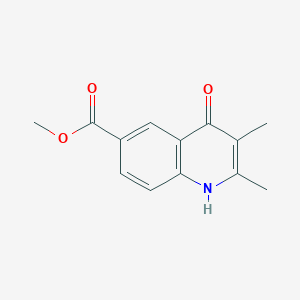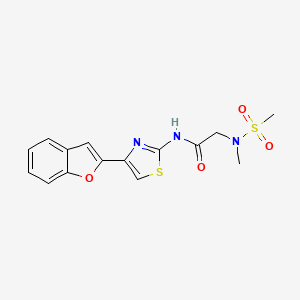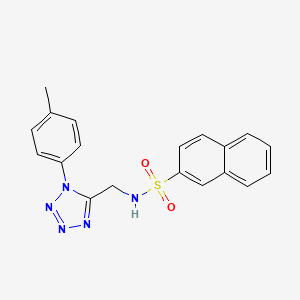![molecular formula C18H24N4O2 B2572084 tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate CAS No. 853680-03-2](/img/structure/B2572084.png)
tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer.
Preparation Methods
The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on TYK2 and JAK1 kinases, which are involved in various cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and cancer.
Comparison with Similar Compounds
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is unique due to its selective inhibition of TYK2 and JAK1 kinases. Similar compounds include:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Compared to these compounds, this compound offers a more selective inhibition profile, potentially leading to fewer side effects and improved therapeutic outcomes.
Properties
IUPAC Name |
tert-butyl N-(1-quinazolin-4-ylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNRHHGCZIUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)
![Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2572006.png)
![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)

![3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile](/img/structure/B2572012.png)


![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)
![2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2572018.png)
![1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2572019.png)
![3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2572020.png)


![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)
